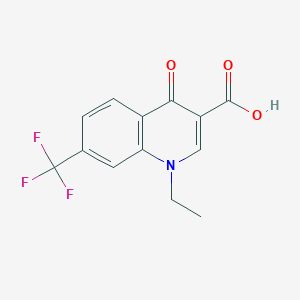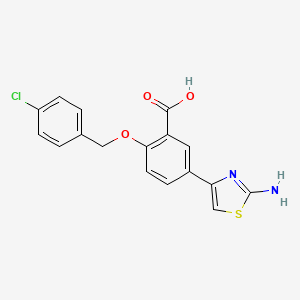
5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an aminothiazole ring and a chlorobenzyl ether group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid typically involves multiple steps:
Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the aminothiazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzoic Acid Core: The final step involves the esterification of the intermediate with 2-hydroxybenzoic acid, followed by hydrolysis to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzoic acid moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Lacks the chlorobenzyl ether group.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a chlorobenzyl ether group.
5-(2-Aminothiazol-4-yl)-2-((4-fluorobenzyl)oxy)benzoic acid: Contains a fluorobenzyl ether group instead of a chlorobenzyl ether group.
Uniqueness
The presence of the chlorobenzyl ether group in 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C17H13ClN2O3S |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
5-(2-amino-1,3-thiazol-4-yl)-2-[(4-chlorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-12-4-1-10(2-5-12)8-23-15-6-3-11(7-13(15)16(21)22)14-9-24-17(19)20-14/h1-7,9H,8H2,(H2,19,20)(H,21,22) |
InChI 键 |
FAISBHAORWNKIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


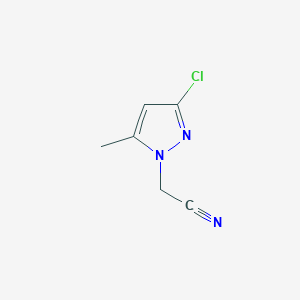


![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)
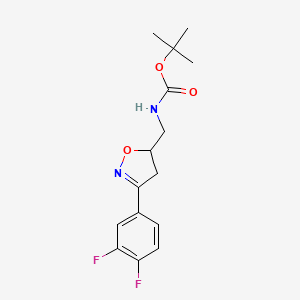

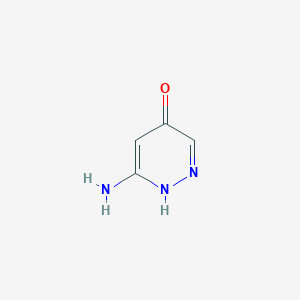
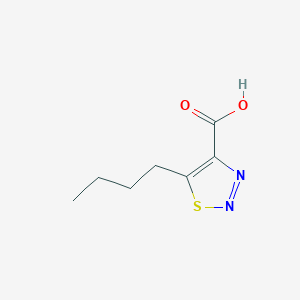
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)

